5-Fluoro-6-iodouridine
Overview
Description
5-Fluoro-6-iodouridine is a derivative of uridine, which is a nucleoside and a component of RNA. It contains a fluorine atom at the 5th position and an iodine atom at the 6th position of the uracil base. This modification is likely to affect its interaction with biological molecules and enzymes, potentially leading to antitumor activity or other biological effects.
Synthesis Analysis
The synthesis of 5-fluoro-6-iodouridine is not directly described in the provided papers. However, similar compounds such as 5-fluoro-6-(hydroxymethyl)uridine and 5-fluoro-6-(fluoromethyl)uridine have been synthesized using stereoselective procedures involving Lewis acid-catalyzed condensation and subsequent modifications . These methods could potentially be adapted for the synthesis of 5-fluoro-6-iodouridine by incorporating an appropriate iodine-containing precursor or by iodination of a related compound.
Molecular Structure Analysis
The molecular structure of 5-fluoro-6-iodouridine is characterized by the presence of a fluorine and an iodine atom on the uracil ring. The 1H NMR spectroscopy data for similar compounds indicate that the pentose rings exist predominantly in the N (3'-endo) conformation, which could also be true for 5-fluoro-6-iodouridine . The presence of halogen atoms is likely to influence the electronic distribution and steric hindrance within the molecule, affecting its biochemical interactions.
Chemical Reactions Analysis
The chemical reactivity of 5-fluoro-6-iodouridine would be influenced by the presence of the halogen substituents. Fluorine is a highly electronegative atom that can affect the acidity of adjacent protons and the reactivity of the uracil ring. Iodine, being a larger halogen, may be involved in nucleophilic substitution reactions. The paper on the synthesis of 5-fluoro-2'-deoxyuridine triphosphate suggests that fluorinated pyrimidines can be incorporated into DNA, indicating that 5-fluoro-6-iodouridine might also undergo similar biochemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-6-iodouridine would be influenced by the fluorine and iodine atoms. These could include changes in solubility, melting point, and stability compared to unmodified uridine. The cytotoxicities of related nucleosides against various human tumor cell lines have been examined, with some analogues showing comparable cytotoxicity to 5-fluorouracil . This suggests that 5-fluoro-6-iodouridine may also possess cytotoxic properties, potentially making it a candidate for antitumor drug development.
Relevant Case Studies
While no specific case studies on 5-fluoro-6-iodouridine were provided, the synthesis and biological properties of related fluorinated nucleosides and pyrimidines have been studied. For instance, 5-fluoro-6-(fluoromethyl)uridine and 5-fluoro-6-(hydroxymethyl)uridine have shown cytotoxic activities comparable to 5-fluorouracil . Additionally, the utilization of fluorinated nucleotide triphosphates in DNA synthesis by DNA polymerases has been demonstrated , which could be relevant for understanding the potential biological roles of 5-fluoro-6-iodouridine.
Scientific Research Applications
1. Medical Imaging and Radiopharmaceuticals
5-Fluoro-6-iodouridine has been explored for its potential in medical imaging, particularly in the field of Positron Emission Tomography (PET). The synthesis and application of fluorine-18 labelled fluoropyridines, which include compounds related to 5-Fluoro-6-iodouridine, demonstrate the compound's relevance in creating radiotracers for imaging applications (Carroll, Nairne, & Woodcraft, 2007).
2. Biochemical Interactions and Modeling Studies
A study examining the binding of 5-iodouridine with human serum albumin (HSA) provides insight into the biochemical interactions of similar compounds. This research, employing fluorescence spectroscopy and UV absorption, is significant in understanding how 5-Fluoro-6-iodouridine might interact with biological molecules (Cui et al., 2008).
3. Synthesis of Pentasubstituted Pyridines
The synthesis of halogen-rich intermediates for creating pentasubstituted pyridines, including derivatives of 5-Fluoro-6-iodouridine, highlights its utility in organic chemistry. This research opens avenues for developing novel compounds with potential pharmaceutical applications (Wu et al., 2022).
4. Potential in Anticancer Research
5-Fluoro-6-iodouridine derivatives have been evaluated for their potential as anticancer agents. The study of structure-activity relationships of these derivatives provides valuable insights into their mechanism of action and potential therapeutic applications (Bello et al., 2009).
5. Radiosensitizer in DNA Damage
Investigations into the stability and effectiveness of 6-iodouridine, a related compound, as a radiosensitizer for DNA damage offer perspectives on the potential uses of 5-Fluoro-6-iodouridine in cancer treatment and radiology (Falkiewicz et al., 2023).
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodopyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O6/c10-3-6(11)13(9(18)12-7(3)17)8-5(16)4(15)2(1-14)19-8/h2,4-5,8,14-16H,1H2,(H,12,17,18)/t2-,4-,5-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXHATZRJXXACM-UMMCILCDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583099 | |
Record name | 5-Fluoro-6-iodouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-iodouridine | |
CAS RN |
87818-06-2 | |
Record name | 5-Fluoro-6-iodouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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